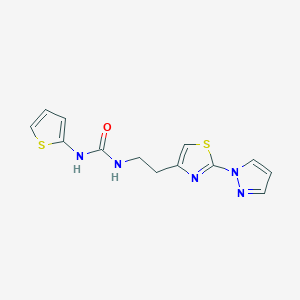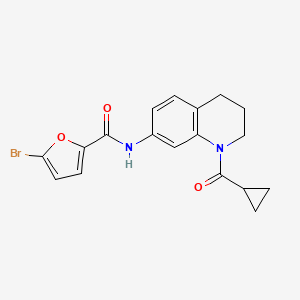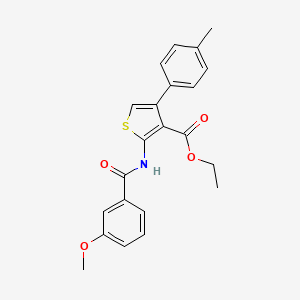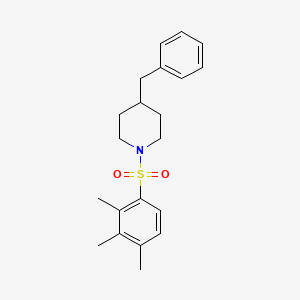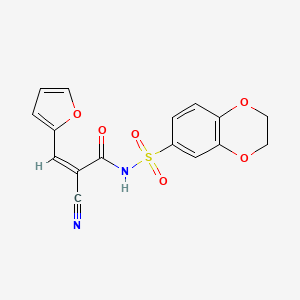![molecular formula C27H27N5O3 B2412890 5-(4-(シクロプロパンカルボニル)ピペラジン-1-イル)-1-メチル-3-(ナフタレン-1-イルメチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1021095-24-8](/img/structure/B2412890.png)
5-(4-(シクロプロパンカルボニル)ピペラジン-1-イル)-1-メチル-3-(ナフタレン-1-イルメチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ドーパミンD3受容体リガンド
ドーパミン(1)は、中枢神経系と末梢の両方で重要な役割を果たします。その生理学的影響は、Gタンパク質共役受容体(GPCR)との相互作用によって媒介されます。これらの受容体の中で、D3サブタイプは、うつ病、統合失調症、薬物乱用、炎症性疾患、パーキンソン病(PD)など、いくつかの疾患や状態に関連付けられています。 研究者らは、D3受容体に対する高親和性リガンドとして、5-(4-アリールピペラジン-1-イル)-N-キノリル-ペンタンアミドの新規シリーズを特定しました 。これらの化合物は、D3受容体モジュレーションに関連する治療介入の可能性を秘めています。
抗癌特性
この化合物の官能基化誘導体は、その抗癌可能性について評価されています。 特に、関連するグループからの化合物は、主に腎臓癌細胞株に対して中等度の効果を示しました 。それらの作用機序と潜在的な臨床応用に関するさらなる調査が必要です。
合成と特性評価
ピリド[2,3-d]ピリミジン-5-オン誘導体の合成には、環化やN-メチル化など、興味深い化学変換が含まれます。 これらの合成経路は、化合物の構造的多様性と潜在的な応用性に貢献しています .
細胞毒性
別の研究では、ピラゾロ[3,4-d]ピリミジン誘導体(ピリド[2,3-d]ピリミジン骨格に関連する)は、乳癌(MCF-7)および結腸癌(HCT-116)細胞株に対して優れた細胞毒性を示しました。 それらのIC50値は、参照薬であるソラフェニブよりも著しく低かった .
作用機序
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting PI3K, the compound could prevent the activation of AKT, thereby reducing mTOR activation and ultimately leading to reduced cell proliferation and survival. Additionally, by inhibiting protein tyrosine kinases and cyclin-dependent kinases, the compound could disrupt cell cycle progression and growth factor signaling .
Result of Action
The molecular and cellular effects of the compound’s action would likely include reduced cell proliferation and potentially cell death, given its potential role as an inhibitor of PI3K, protein tyrosine kinases, and cyclin-dependent kinases . These effects could be beneficial in the context of diseases characterized by excessive cell proliferation, such as cancer.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.
生化学分析
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-29-24-23(22(11-12-28-24)30-13-15-31(16-14-30)25(33)19-9-10-19)26(34)32(27(29)35)17-20-7-4-6-18-5-2-3-8-21(18)20/h2-8,11-12,19H,9-10,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSIHSNOTHPTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(CC5)C(=O)C6CC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
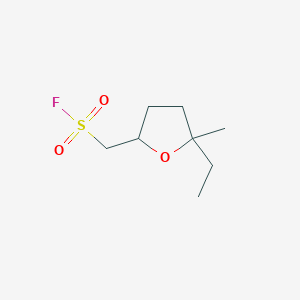

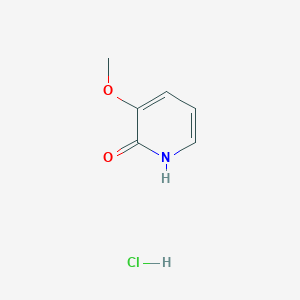


![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

